molecular formula C14H9BrN4OS B231247 2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide

2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B231247
M. Wt: 361.22 g/mol
InChI Key: DKLNKAQJUCQGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiadiazole derivative that has been synthesized using different methods, and it exhibits unique biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in cancer cell growth and parasitic infections. It has also been reported to modulate the immune system, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound exhibits unique biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been reported to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. Furthermore, it has been reported to disrupt the membrane potential of parasitic cells, leading to their death.

Advantages and Limitations for Lab Experiments

2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits potent activity against cancer cells and parasitic infections. However, it has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the research on 2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders. Furthermore, it is important to explore its potential toxicity and develop new formulations that improve its solubility in water.

Synthesis Methods

The synthesis of 2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide has been reported using different methods. One of the commonly used methods involves the reaction of 4-pyridinecarboxylic acid hydrazide with carbon disulfide and bromine in the presence of a base to form 5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 2-bromobenzoyl chloride in the presence of a base to form this compound.

Scientific Research Applications

2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide has been extensively studied for its potential applications in various fields of research. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory, antifungal, and antibacterial properties. Furthermore, it has been reported to exhibit significant activity against parasitic infections, making it a potential candidate for the development of new antiparasitic drugs.

properties

Molecular Formula

C14H9BrN4OS

Molecular Weight

361.22 g/mol

IUPAC Name

2-bromo-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C14H9BrN4OS/c15-11-4-2-1-3-10(11)12(20)17-14-19-18-13(21-14)9-5-7-16-8-6-9/h1-8H,(H,17,19,20)

InChI Key

DKLNKAQJUCQGSO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3)Br

Origin of Product

United States

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